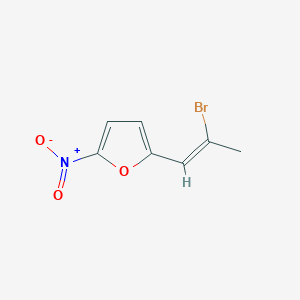
Dihydroxymaleic anhydride bis(chloroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is a chemical compound with the molecular formula C10H6Cl2O7 It is a derivative of maleic anhydride and is characterized by the presence of two chloroacetate groups attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetate groups.
Hydrolysis: Carboxylic acids corresponding to the hydrolyzed ester bonds.
Oxidation and Reduction: Various oxidized or reduced forms of the furan ring.
Aplicaciones Científicas De Investigación
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of chloroacetate derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) involves its interaction with specific molecular targets and pathways. The chloroacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of chloroacetate groups.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate): Contains phenylacetate groups, offering different reactivity and applications.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate:
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is unique due to the presence of chloroacetate groups, which impart distinct reactivity and biological activity. This makes it a valuable compound for developing new derivatives with specific properties and applications.
Propiedades
Número CAS |
132-80-9 |
|---|---|
Fórmula molecular |
C8H4Cl2O7 |
Peso molecular |
283.02 g/mol |
Nombre IUPAC |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
Clave InChI |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



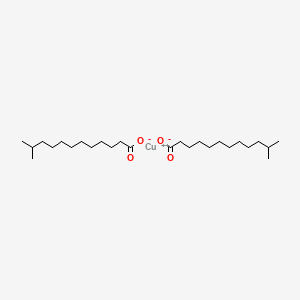
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)


![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)


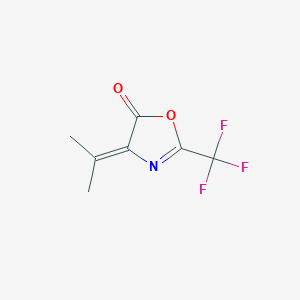
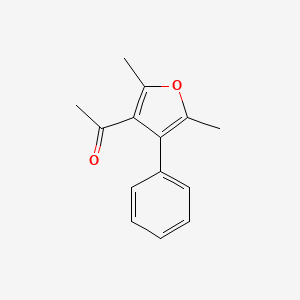
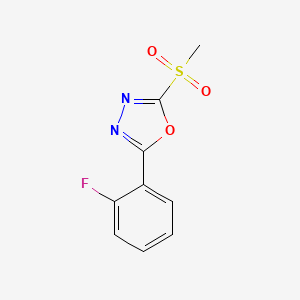
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
